3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene
Overview
Description
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of fluorinated alkenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of fluorinated amines or thiols.
Oxidation Reactions: Formation of fluorinated alcohols or ketones.
Reduction Reactions: Formation of fluorinated alkenes.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bio-labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-butanol: Similar fluorinated structure but with a hydroxyl group instead of an iodine atom.
4-Fluoro-3-trifluoromethyl-aniline: Contains a trifluoromethyl group and a fluorine atom on an aromatic ring.
Uniqueness
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is unique due to the combination of fluorine and iodine atoms on a butene backbone. This unique structure imparts distinct chemical properties, such as high reactivity and the ability to form strong halogen bonds, making it valuable in various applications .
Properties
IUPAC Name |
(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHFHRTEHLZRU-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896739 | |
Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-84-5 | |
Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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